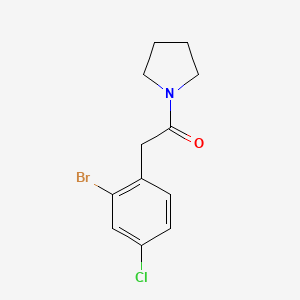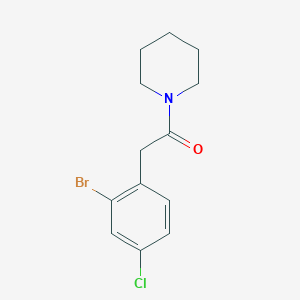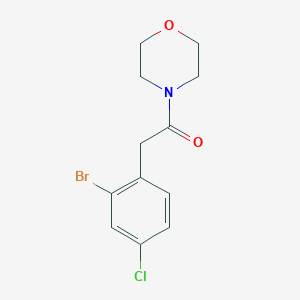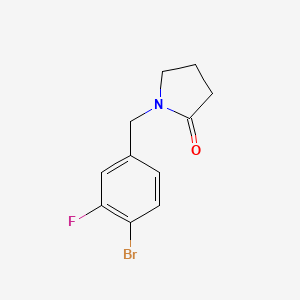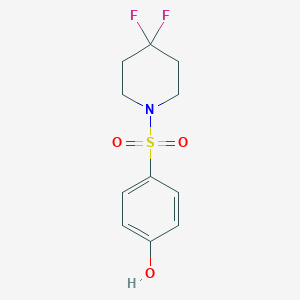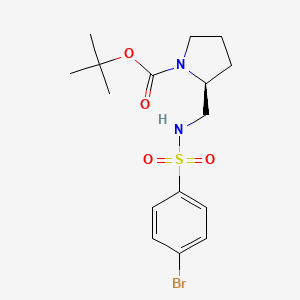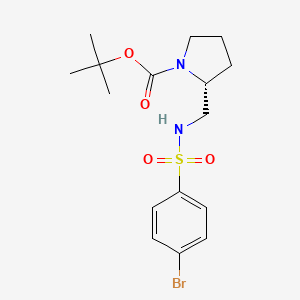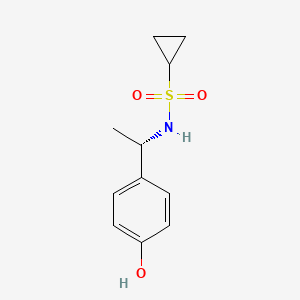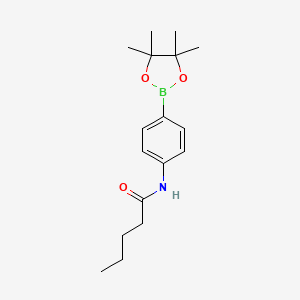
N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanamide
Descripción general
Descripción
N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanamide is a useful research compound. Its molecular formula is C17H26BNO3 and its molecular weight is 303.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cyclooxygenase-2 Inhibitor : It acts as a potent and selective inhibitor of cyclooxygenase-2 in vivo, as found by Masuda-Herrera et al. in their study titled "ERRATUM: In vivo Mutagenicity Testing of Arylboronic Acids and Esters" (Masuda‐Herrera et al., 2020).
Electrochemical Microsensor : Luo et al. developed an optimized probe using a derivative of this compound for in vivo monitoring of H2O2 in the brain, as detailed in "Efficient Electrochemical Microsensor for In Vivo Monitoring of H2O2 in PD Mouse Brain: Rational Design and Synthesis of Recognition Molecules" (Luo et al., 2022).
Material for LCD Technology and Therapeutics : In their study "Synthesis of Pinacolylboronate-Substituted Stilbenes and their application to the synthesis of boron capped polyenes," Das et al. discuss the potential of boron-containing polyene systems, including this compound, for creating new materials for LCD technology and therapeutic applications in neurodegenerative diseases (Das et al., 2015).
Anticancer Agents : Morrison et al. explored the use of boronated phosphonium salts containing this compound in delivering boron to human glioblastoma cells, showing potential as anticancer agents, as per their study "Boronated phosphonium salts containing arylboronic acid, closo-carborane, or nido-carborane: synthesis, X-ray diffraction, in vitro cytotoxicity, and cellular uptake" (Morrison et al., 2010).
Crystal Structure Studies : The crystal structure and characteristics of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanamide have been studied by Westcott et al. in "A sulfanilamide derivative containing a boronate ester group" (Westcott et al., 2004) and Decken et al. in "A novel sulfonamide containing a boronate ester group" (Decken et al., 2002).
Intermediate in Atorvastatin Synthesis : Zhou Kai identified it as a key intermediate in the synthesis of atorvastatin, as stated in "Research on the synthesis of 4-(4-Fluorophenyl)-2 (2-Methylpropanoyl)-4-Oxo-N,β-Diphenylbutanamide" (Zhou Kai, 2010).
Serine Protease Inhibitor : Spencer et al. showed its inhibitory activity against serine proteases, including thrombin, in "Synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives" (Spencer et al., 2002).
Spectroscopy and Vibrational Studies : Wu et al. characterized it through spectroscopy, DFT calculations, and vibrational assignments, as discussed in "Synthesis, crystal structure and vibrational properties studies of 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl) benzonitrile and N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2- dioxaborolan-2-yl)aniline" (Wu et al., 2021).
Highly Sensitive Hydrogen Peroxide Vapor Detection : Fu et al. reported its use in a sensor with a detection limit of 4.1 parts per trillion for hydrogen peroxide vapor, suitable for explosive detection, in "Schiff Base Substituent-Triggered Efficient Deboration Reaction and Its Application in Highly Sensitive Hydrogen Peroxide Vapor Detection" (Fu et al., 2016).
Propiedades
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO3/c1-6-7-8-15(20)19-14-11-9-13(10-12-14)18-21-16(2,3)17(4,5)22-18/h9-12H,6-8H2,1-5H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAMBHRRJWUMIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methylamine](/img/structure/B8170851.png)


